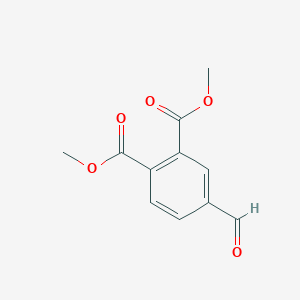

Dimethyl 4-formylphthalate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-formylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-15-10(13)8-4-3-7(6-12)5-9(8)11(14)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZHOHKBHKAEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Dimethyl 4 Formylphthalate

Established Synthetic Pathways: A Critical Review

The conventional synthesis of Dimethyl 4-formylphthalate is typically achieved through a well-documented, multi-step process starting from common precursors.

The most established route for producing this compound begins with 4-methylphthalic acid. researchgate.netresearchgate.net This process unfolds over a three-step reaction sequence. researchgate.netresearchgate.net

Oxidation: The initial step involves the selective oxidation of the methyl group on 4-methylphthalic acid to create a formyl group, yielding 4-formylphthalic acid.

Esterification: The subsequent step is a diesterification of the two carboxylic acid groups on 4-formylphthalic acid. This is achieved by reacting the intermediate with methanol (B129727).

Catalysis: This esterification is typically conducted in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction.

This sequence provides a reliable, albeit multi-step, method for accessing the target compound.

Table 1: Standard Synthetic Pathway from 4-methylphthalic acid

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | 4-methylphthalic acid | Oxidizing Agent | 4-formylphthalic acid |

| 2 | 4-formylphthalic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | This compound |

In various research contexts, particularly when this compound is used as a building block for more complex structures like porphyrins, modified procedures are often employed. researchgate.netresearchgate.net These modifications aim to optimize yield, purity, and compatibility with subsequent reaction steps. Research has focused on adapting the three-step synthesis from 4-methylphthalic acid to enhance its efficiency for specific applications. researchgate.netresearchgate.net Optimization strategies often involve fine-tuning reaction parameters such as temperature, reaction time, and catalyst loading to maximize the conversion and minimize the formation of byproducts.

Exploration of Novel Synthetic Approaches and Catalytic Systems

The drive towards more efficient and sustainable chemical manufacturing has spurred research into new synthetic methods for this compound, focusing on green chemistry principles and advanced energy sources.

Applying the principles of green chemistry to the synthesis of this compound offers significant opportunities for improvement. nih.govsemanticscholar.org Key areas of investigation include:

Safer Solvents: A primary goal is to replace hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, or to develop solvent-free reaction conditions. nih.govsemanticscholar.org

Catalyst Innovation: There is a strong interest in moving away from homogeneous catalysts like sulfuric acid, which can be difficult to separate from the reaction mixture, towards solid, heterogeneous catalysts. nih.gov Such catalysts can be easily filtered and potentially recycled, reducing waste and improving process efficiency. rsc.org

Atom Economy: Synthetic routes are being re-evaluated to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov This is particularly relevant in the oxidation step, where preventing over-oxidation to carboxylic acids is crucial.

Energy Efficiency: Developing processes that operate at ambient temperature and pressure reduces energy consumption. vapourtec.com This includes exploring photochemical or electrochemical methods that can proceed under mild conditions. vapourtec.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for its ability to dramatically accelerate reaction rates. mdpi.compro-metrics.org The use of microwave irradiation can often heat reaction mixtures more rapidly and evenly than conventional methods, leading to higher yields in a fraction of the time. mdpi.comsapub.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours cdnsciencepub.com | Minutes mdpi.commdpi.com |

| Heating Method | External heat source, gradual heating | Direct dielectric heating of polar molecules |

| Temperature Control | Potential for temperature gradients | Uniform and precise temperature control |

| Potential Yield | Standard | Often enhanced due to reduced side reactions |

Rigorous Purification and Isolation Techniques in Laboratory-Scale Synthesis

Following the synthesis of this compound, a rigorous purification protocol is essential to isolate the compound in high purity, which is necessary for its characterization and use in subsequent reactions. researchgate.net A typical laboratory-scale purification sequence involves several steps:

Work-up: The reaction mixture is first cooled and often poured into water to quench the reaction and dissolve water-soluble byproducts and reagents.

Extraction: The aqueous mixture is then extracted with an appropriate organic solvent, such as chloroform (B151607) or ethyl acetate, to transfer the desired ester into the organic phase. cdnsciencepub.com

Washing: The organic layer is washed sequentially with a dilute base (e.g., sodium bicarbonate solution) to neutralize and remove any remaining acid catalyst, followed by a wash with brine to remove residual water.

Drying and Concentration: The isolated organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The resulting crude product is typically purified further using techniques such as flash column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system to afford the pure this compound. The purity is often confirmed by analytical methods like NMR and GC-mass spectroscopy. researchgate.net

Dimethyl 4 Formylphthalate As a Key Building Block in Complex Chemical Architectures

Chemical Transformations and Advanced Reaction Mechanisms Involving Dimethyl 4-formylphthalate

The chemical utility of this compound is rooted in the selective reactivity of its aldehyde and ester moieties, as well as the potential for functionalizing the aromatic core. These features enable its use as a scaffold for building complex, multifunctional molecules.

Reactivity of the Aldehyde Group in C-C and C-N Bond Formations

The aldehyde group is the most reactive site for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, serving as an electrophilic center for a variety of nucleophilic attacks.

Carbon-Carbon Bond Formation: A prominent application of the aldehyde's reactivity is in the Wittig reaction, which converts aldehydes into alkenes. wikipedia.orgpressbooks.publibretexts.org This transformation is pivotal for linking the phthalate (B1215562) unit to other molecular fragments. For instance, in the synthesis of advanced porphyrin structures, this compound can react with a phosphonium (B103445) ylide derived from a porphyrin precursor to create a vinyl-linked dyad. evitachem.com The Wittig reaction and its variations, like the Horner-Wadsworth-Emmons reaction, offer precise control over the location of the newly formed double bond, which is a significant advantage over other alkene synthesis methods like elimination reactions. pressbooks.publibretexts.org

Another critical C-C bond-forming reaction is the condensation with pyrrole (B145914) or dipyrromethanes to construct the porphyrin macrocycle. nih.govgfmoorelab.com In this process, the aldehyde carbon of this compound is attacked by the nucleophilic alpha-position of a pyrrole ring, ultimately forming the methine bridges that link the pyrrolic subunits of the final porphyrin. gfmoorelab.com

Carbon-Nitrogen Bond Formation: The aldehyde group readily reacts with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. These reactions are typically reversible and can be driven to completion by removing water. The resulting imine can be subsequently reduced, for example with sodium borohydride, in a process known as reductive amination to yield a stable secondary amine, thus forming a robust C-N single bond. While specific studies on this compound are not prevalent, this reactivity is a fundamental characteristic of aromatic aldehydes.

The table below summarizes key reactions involving the aldehyde group.

| Reaction Type | Reagents/Conditions | Product Type | Bond Formed |

| Wittig Reaction | Triphenyl phosphonium ylide (Ph₃P=CHR) | Alkene | C=C |

| Porphyrin Synthesis | Pyrrole or Dipyrromethane, Acid catalyst (e.g., TFA, BF₃·OEt₂) | Porphyrin | C-C |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N |

| Reductive Amination | Primary/Secondary Amine, Reducing agent (e.g., NaBH₃CN) | Amine | C-N |

Modifications of the Ester Groups and Transesterification Studies

The two methyl ester groups on this compound are less reactive than the aldehyde but offer crucial handles for secondary modifications. These groups can undergo hydrolysis or transesterification. chemrxiv.org

Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid, 4-formylphthalic acid, under acidic or basic conditions. nih.gov This transformation is significant as the resulting carboxylic acid groups can enhance water solubility or serve as anchoring points for attaching the molecule to surfaces, such as metal oxides in materials science applications. evitachem.com Selective monohydrolysis, yielding a half-ester, can also be achieved under controlled conditions, for example, by using silica (B1680970) gel as a mediator at elevated temperatures, which allows for differential functionalization of the two carboxyl groups. d-nb.info

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol (R'-OH), typically in the presence of an acid or base catalyst. wikipedia.orgchemrxiv.org The mechanism involves nucleophilic attack of the new alcohol on the ester's carbonyl carbon. chemrxiv.org This reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. chemrxiv.org Transesterification is a key industrial process for producing polyesters, where dimethyl esters like dimethyl terephthalate (B1205515) react with diols. leah4sci.com A similar strategy can be applied to this compound to incorporate it into polyesters or to introduce different ester functionalities for tuning solubility and other physical properties. rsc.org

Strategies for Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound can also be modified, although this is less common than transformations of the functional groups. The reactivity of the ring towards substitution is governed by the electronic properties of the existing substituents. The formyl and both ester groups are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the positions meta to the formyl group (positions 3 and 5). leah4sci.com

Conversely, the presence of multiple electron-withdrawing groups activates the ring towards nucleophilic aromatic substitution (NAS), provided a suitable leaving group (like a halogen) is present on the ring. masterorganicchemistry.com Derivatization could therefore be achieved by first introducing a halogen onto the ring and then displacing it with a nucleophile.

A potential synthetic route for functionalization could involve the nitration of the aromatic ring, followed by reduction of the nitro group to an amine. This amine could then be converted into a wide array of other functional groups via diazotization reactions, a strategy historically used for functionalizing aromatic systems.

Synthesis of Macrocyclic Compounds and Porphyrin Derivatives Utilizing this compound

The trifunctional nature of this compound makes it an excellent building block for constructing large, cyclic architectures like porphyrins, where its substituents can be used to fine-tune the properties of the final macrocycle.

Integration of this compound into Porphyrin Scaffolds

Porphyrins are tetrapyrrolic macrocycles of immense importance in biology and materials science. nih.govmdpi.com this compound is primarily integrated into porphyrin structures via its aldehyde group, which participates in condensation reactions with pyrroles or their derivatives. The most common methods are the Lindsey and MacDonald syntheses.

Lindsey Synthesis: This method involves the acid-catalyzed condensation of an aldehyde with pyrrole at room temperature under dilute conditions to form a porphyrinogen, which is then oxidized to the porphyrin. When this compound is used as the sole aldehyde, a tetrasubstituted porphyrin is formed. More commonly, it is used in a mixed condensation with other aldehydes to create asymmetrically substituted porphyrins.

MacDonald [2+2] Synthesis: This approach involves the condensation of a 1,9-diformyldipyrromethane with a dipyrromethane. nih.gov While not directly using this compound, related strategies can create porphyrins where the phthalate moiety is pre-attached to a dipyrromethane precursor.

A specific example involves using a Wittig reaction to connect a porphyrin phosphonium salt to this compound, which is then followed by metallation and hydrolysis to yield a zinc porphyrin bearing a phthalic acid group. evitachem.com This demonstrates a modular approach where the phthalate unit is added after the initial macrocycle formation.

The table below outlines common condensation methods for porphyrin synthesis using an aldehyde.

| Synthesis Method | Reactants | Key Conditions | Porphyrin Type |

| Lindsey Synthesis | Aldehyde (e.g., this compound) + Pyrrole | Dilute CH₂Cl₂, Acid catalyst (TFA or BF₃·OEt₂), followed by oxidation (DDQ or p-chloranil) | meso-substituted |

| MacDonald [2+2] | Aldehyde + Dipyrromethane | Acid catalyst | trans-A₂B₂ or A₂BC type |

Design and Development of Substituted Porphyrins for Specific Research Applications

The substituents introduced by this compound play a crucial role in tailoring the properties of the resulting porphyrin for specific applications, such as photosensitizers or catalysts. mdpi.comresearchgate.net

Photosensitizers for Energy Conversion: Porphyrins derived from this compound have been developed for use in dye-sensitized solar cells (DSSCs). evitachem.com In this application, the ester groups of the initial building block are hydrolyzed to carboxylic acids. These acid groups act as effective anchors, chemically binding the porphyrin dye to the surface of a semiconductor substrate like titanium dioxide (TiO₂). This strong attachment is essential for efficient electron injection from the photo-excited porphyrin into the semiconductor's conduction band, which is the fundamental process of current generation in a DSSC. evitachem.com

Photosensitizers for Photodynamic Therapy (PDT): Porphyrins are widely investigated as photosensitizers for PDT, a cancer treatment that uses light to activate a drug that generates cytotoxic reactive oxygen species. chemrxiv.orgnih.govnih.gov The properties of a porphyrin, such as its solubility and cellular uptake, can be modified by its peripheral substituents. The ester groups from this compound can be hydrolyzed to the diacid, increasing the hydrophilicity of the porphyrin and potentially improving its biocompatibility and clearance from the body, which helps to reduce side effects like skin photosensitivity. chemrxiv.orgnih.gov

Catalysis: Metalloporphyrins are potent catalysts for a range of oxidation reactions. mdpi.comassumption.edu The electronic environment of the central metal ion, and thus its catalytic activity, can be modulated by the substituents on the porphyrin ring. The electron-withdrawing phthalate group can influence the redox potential of the porphyrin, thereby tuning the reactivity of the metalloporphyrin catalyst for specific transformations. mdpi.com

Precursor Role in Porous Material Synthesis

This compound has emerged as a significant molecular precursor in the synthesis of advanced porous materials. Its structural features, namely the aromatic core functionalized with both formyl and ester groups, provide the necessary reactive sites for incorporation into extended, porous networks. This versatility allows it to be a key component in the fabrication of both crystalline and amorphous porous structures, such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). researchgate.net The strategic use of this compound enables the design of materials with tailored pore environments and functionalities.

Application in Metal-Organic Frameworks (MOFs) Fabrication

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), and organic linker molecules. mdpi.comorientjchem.org The judicious selection of these components dictates the final topology, pore size, and chemical properties of the MOF. hidenisochema.com this compound is a valuable building block in this context, capable of acting as a multifunctional organic linker. researchgate.net

The formyl group and the two methyl ester functionalities on the benzene (B151609) ring can serve as coordination sites for metal ions. More commonly, the ester groups can be hydrolyzed to carboxylic acids either before or during the MOF synthesis, creating a tricarboxylate linker. Such multidentate carboxylate linkers are known to form robust coordination bonds with metal ions, leading to stable and highly porous frameworks. hidenisochema.com

Alternatively, the formyl group can be retained in the final MOF structure, providing a reactive handle for post-synthetic modification. This allows for the introduction of new functional groups within the pores after the initial framework has been constructed, enabling the fine-tuning of the MOF's properties for specific applications. The synthesis of MOFs is typically carried out under solvothermal conditions, where the reactants are heated in a sealed vessel. mdpi.com

Table 1: General Synthesis Parameters for MOF Fabrication

| Parameter | Typical Value/Condition | Purpose |

| Reactants | Metal Salt (e.g., Zinc, Copper, Zirconium salts), Organic Linker (e.g., this compound) | Form the inorganic nodes and organic struts of the framework. hidenisochema.com |

| Solvent | High-boiling point polar solvents (e.g., DMF, DEF, Ethanol) | Solubilizes reactants and can act as a template for pore formation. orientjchem.org |

| Temperature | 80°C to 220°C | Drives the crystallization process and formation of the framework. hidenisochema.com |

| Time | Several hours to days | Allows for the slow growth of well-defined crystals. hidenisochema.com |

| Modulator | Acids or bases (e.g., Acetic Acid, Triethylamine) | Controls the pH and influences the rate of crystal nucleation and growth. hidenisochema.com |

| Activation | Thermal treatment under vacuum or solvent exchange | Removes guest solvent molecules from the pores to create accessible porosity. orientjchem.orghidenisochema.com |

Contribution to Porous Organic Polymers (POPs) Construction

Porous Organic Polymers (POPs) are another class of porous materials, but unlike the crystalline MOFs, they are typically amorphous and connected by strong covalent bonds. rsc.org Their synthesis from organic monomers offers great flexibility in tuning their chemical and physical properties. rsc.org this compound serves as a valuable monomer in the construction of POPs due to its reactive aldehyde (formyl) group. researchgate.net

The formyl group can readily participate in condensation reactions with other monomers, particularly those containing amine functionalities. The reaction between an aldehyde and an amine forms an imine bond (–C=N–), which is a common and robust linkage used in the synthesis of a subclass of POPs known as Covalent Organic Frameworks (COFs), which are crystalline POPs. mdpi.com By reacting this compound with multi-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene), a highly cross-linked, permanently porous polymer network can be established. The resulting POPs often exhibit high thermal stability and large surface areas, making them suitable for applications in gas separation and catalysis.

Table 2: Common Reaction Pathways for POP Synthesis Involving Aldehyde Monomers

| Reaction Type | Monomer Functional Groups | Resulting Linkage | Significance for this compound |

| Schiff Base Condensation | Aldehyde + Amine | Imine (C=N) | The formyl group readily reacts with amino-functionalized co-monomers to form robust, porous imine-linked polymers. mdpi.com |

| Knoevenagel Condensation | Aldehyde + Active Methylene Compound | Carbon-Carbon double bond (C=C) | The formyl group can react with molecules containing acidic C-H bonds (e.g., malononitrile) to create vinylene-linked POPs. |

| Wittig Reaction | Aldehyde + Phosphonium Ylide | Alkene (C=C) | Provides another route to carbon-carbon bond formation for creating conjugated polymer frameworks. |

Role in Polymeric and Oligomeric Systems Research

Beyond porous materials, this compound is a molecule of interest in the broader field of polymer and oligomer science. Its unique trifunctional nature—possessing one aldehyde and two ester groups—positions it as a versatile monomer for creating complex macromolecular architectures.

Investigations into this compound as a Monomer for Polymerization Studies

The use of multifunctional monomers is a key strategy for producing polymers with nonlinear structures, such as branched or hyperbranched polymers. This compound can be considered an AB₂-type monomer, where the aldehyde group (A) can react with a suitable functional group from a co-monomer, while the two ester groups (B₂) can undergo separate reactions, such as transesterification or hydrolysis followed by polyesterification.

Research in this area would focus on controlling the polymerization conditions to selectively react these functional groups. For example, a polycondensation reaction with a diol could proceed via the ester groups to form a linear polyester, leaving the formyl group pendant along the polymer chain. These pendant aldehyde groups could then be used for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules. nih.gov This approach allows for the synthesis of complex polymer structures from a single, versatile scaffold. nih.gov The study of such polymerization reactions provides fundamental insights into reaction kinetics and the relationship between monomer structure and the final properties of the polymer.

Research Applications of Materials Derived from Dimethyl 4 Formylphthalate

Photoelectric and Photovoltaic Material Research

The quest for efficient and cost-effective solar energy technologies has led researchers to investigate novel materials that can effectively capture and convert sunlight into electricity. Materials derived from Dimethyl 4-formylphthalate, particularly porphyrin-based compounds, are showing considerable promise in this domain.

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, owing to their potential for low-cost manufacturing and flexible design. The efficiency of DSSCs is critically dependent on the sensitizer (B1316253), a dye molecule that absorbs light and injects electrons into a semiconductor material. Porphyrins, a class of intensely colored organic compounds, are excellent candidates for sensitizers due to their strong absorption in the visible spectrum.

While direct synthesis pathways of specific high-performance porphyrin sensitizers from this compound are not extensively detailed in currently available public research, the fundamental chemistry of porphyrin synthesis allows for its use as a precursor. The formyl group (CHO) on the this compound molecule can participate in condensation reactions with pyrrole (B145914) to form the characteristic porphyrin macrocycle. The ester groups can then be modified to introduce anchoring functionalities, which are crucial for attaching the dye to the semiconductor surface (typically titanium dioxide, TiO2). This strategic design, often referred to as a donor-π-acceptor (D-π-A) architecture, is fundamental to creating efficient sensitizers.

Recent advancements have seen the development of highly efficient porphyrin sensitizers, which have pushed the power conversion efficiencies of DSSCs to over 13%. These sensitizers often feature intricate molecular engineering to optimize their light-harvesting properties and electron transfer kinetics.

The performance of a DSSC is intricately linked to the dynamics of electron transfer processes occurring at the molecular level. Upon light absorption, the sensitizer is excited, and an electron is injected into the conduction band of the semiconductor. This is followed by the regeneration of the oxidized dye by a redox electrolyte.

Studies on zinc porphyrin derivatives, which are structurally related to the types of sensitizers that can be derived from this compound, have provided valuable insights into these electron transfer dynamics. Research has shown that the reaction of photoexcited zinc porphyrins with a sacrificial electron donor involves both static and dynamic quenching. Furthermore, ultrafast spectroscopic techniques have revealed rapid electron transfer dynamics, on the scale of nanoseconds, from the one-electron reduced porphyrin species to the TiO2 semiconductor. A comprehensive understanding of these dynamics is crucial for designing sensitizers that minimize charge recombination and maximize the efficiency of electron injection and dye regeneration.

Beyond electricity generation, there is a growing interest in using solar energy to produce chemical fuels, such as hydrogen, through photoelectrochemical (PEC) water splitting. In these systems, a photosensitizer absorbs light and drives the catalytic reactions of water oxidation and reduction.

While direct applications of this compound derivatives in this specific area are still in early stages of exploration, the fundamental principles overlap with those of DSSCs. Porphyrin-based materials, due to their tunable electronic properties and light-absorbing capabilities, are being investigated as photosensitizers in PEC systems for hydrogen production. The ability to engineer these molecules, potentially starting from precursors like this compound, allows for the optimization of their redox potentials to match the requirements for water splitting.

The development of sensitive and efficient photodetectors is crucial for a wide range of applications, from optical communications to medical imaging. The unique electronic properties of materials derived from this compound suggest their potential use in this field. However, specific research on the application of these derivatives in photodetector development is not yet widely reported in publicly accessible literature. The principles of light absorption and charge generation that make these materials suitable for solar cells could theoretically be adapted for photodetection, but further investigation is required.

Utilization as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Catalysis Research

The application of this compound and its derivatives in the field of catalysis is an area of growing interest. The presence of multiple functional groups allows for the synthesis of complex ligands that can coordinate with metal centers to form catalysts for various organic transformations.

Currently, detailed research findings on the specific catalytic applications of materials directly derived from this compound are limited in the public domain. However, the broader class of phthalate (B1215562) and aldehyde-containing compounds is known to be versatile in coordination chemistry. This suggests a potential for future research to explore the catalytic activity of metal complexes incorporating ligands synthesized from this compound in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Advanced Characterization and Computational Studies in Dimethyl 4 Formylphthalate Research

Spectroscopic Analysis Methodologies for Dimethyl 4-formylphthalate and its Derivatives

Spectroscopic techniques are fundamental in the study of this compound, providing detailed information about its molecular structure and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. ethernet.edu.et By analyzing the ¹H and ¹³C NMR spectra, researchers can identify the chemical environment of each proton and carbon atom within the molecule.

In the ¹H NMR spectrum of a related compound, methyl acetate, the protons of the methyl group adjacent to the carbonyl group typically appear in the 2-3 ppm range, while the protons of the methyl group directly bonded to an oxygen atom are found between 3-4 ppm. libretexts.org For this compound, distinct signals are expected for the aromatic protons, the formyl proton, and the two methoxy (B1213986) groups, with their exact chemical shifts influenced by their positions on the benzene (B151609) ring. Symmetrical substitution, as seen in 1,4-dimethylbenzene, can lead to chemically equivalent protons and fewer signals in the spectrum. libretexts.org

The following table outlines the expected ¹H NMR chemical shifts for this compound based on typical values for similar functional groups. libretexts.orgsigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| Formyl Proton (-CHO) | 9.5 - 10.5 | Singlet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and aldehyde groups, the aromatic carbons, and the methoxy carbons. washington.edu

Mass Spectrometry (GC-MS, MALDI-TOF MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in confirming its structure. filab.fr Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds like phthalates. filab.frnih.gov In GC-MS, the compound is first separated from a mixture using gas chromatography and then ionized and detected by the mass spectrometer. nih.gov The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks.

For instance, in the analysis of dimethyl phthalate (B1215562), a related compound, the molecular weight is 194.1840 g/mol . nist.gov The mass spectrum would show a molecular ion peak at m/z 194, along with other peaks resulting from the fragmentation of the molecule. nist.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another valuable technique, particularly for analyzing derivatives of small molecules. nih.govautobio.com.cn It is known for its high sensitivity and ability to analyze larger molecules. mdpi.com Chemical derivatization can be used to enhance the detection of small molecules like this compound in MALDI-TOF MS. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for Dimethyl Phthalate (as a reference)

| Ion Type | m/z Value |

|---|---|

| Molecular Ion [M]⁺ | 194 |

| Fragment Ion [M-OCH₃]⁺ | 163 |

Note: This data is for the related compound Dimethyl Phthalate and is provided for illustrative purposes. The fragmentation pattern of this compound would be different due to the presence of the formyl group.

Application of Advanced Spectroscopic Techniques in Reaction Monitoring and Kinetic Studies

Advanced spectroscopic techniques are crucial for monitoring the progress of chemical reactions involving this compound and for studying their kinetics. jasco-global.com Techniques like real-time ¹H NMR spectroscopy and FT-NIR spectroscopy can be used to track the consumption of reactants and the formation of products over time. researchgate.netchimarhellas.com

For example, in the synthesis of polyesters, the transesterification reaction of dimethyl terephthalate (B1205515) with 1,4-butanediol (B3395766) can be monitored by measuring the rate of methanol (B129727) evolution. scispace.com Similarly, the kinetics of reactions involving this compound can be investigated by observing changes in the spectroscopic signals of the formyl and ester groups. rsc.orgnih.gov This allows for the determination of reaction rates, rate constants, and the elucidation of reaction mechanisms. researchgate.net

Theoretical and Computational Chemistry Approaches

In addition to experimental techniques, theoretical and computational methods provide deep insights into the properties and behavior of this compound at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. scirp.org By performing DFT calculations, researchers can predict various properties of this compound, such as its molecular orbital energies (HOMO and LUMO), which are related to its reactivity. ajchem-a.com

The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule. scirp.org A smaller energy gap generally suggests higher reactivity. scirp.org DFT can also be used to predict the sites of electrophilic and nucleophilic attack, providing valuable information for designing chemical reactions. ajchem-a.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its atoms. arxiv.org

These simulations also provide detailed information about the intermolecular interactions between this compound molecules and with other molecules, such as solvents. nih.govnih.gov Understanding these interactions is crucial for predicting properties like solubility and aggregation behavior. nih.govnih.gov The analysis of radial distribution functions (RDFs) from MD simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions. nih.govconicet.gov.ar

Computational Studies on Energy Gaps and Aromaticity in this compound Derivatives

Computational chemistry provides profound insights into the electronic structure and stability of molecules. In the realm of this compound research, computational studies have been instrumental, particularly in the investigation of its derivatives, such as synthetically produced porphyrins. These studies focus on crucial quantum chemical parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, and aromaticity, which are pivotal in determining the molecule's reactivity, stability, and potential applications in materials science.

This compound serves as a key intermediate in the synthesis of more complex molecules, including trans-A2B2-porphyrins. mdpi.comresearchgate.netresearchgate.net While direct computational studies on this compound are not extensively documented in available research, the analysis of its porphyrin derivatives offers a valuable window into the electronic characteristics that can be extrapolated from its structural contributions.

Energy Gap Analysis (HOMO-LUMO)

The energy difference between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mst.dk A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to engage in chemical reactions, as it requires less energy to excite an electron from the ground state to an excited state. researchgate.net

The electron-donating or accepting capacity of a molecule is defined by its HOMO and LUMO energy properties. mst.dk Computational analyses of various organic molecules have shown that modifications in the molecular structure, such as the introduction of different functional groups, can tune the HOMO-LUMO gap. researchgate.net For example, in a series of donor-acceptor compounds, the calculated HOMO-LUMO gaps were found to be in good agreement with experimental values derived from optical absorption spectra. researchgate.net

Below is a representative data table illustrating the kind of results obtained from DFT calculations on organic molecular derivatives, showcasing how different substitutions can alter the HOMO-LUMO energy gap.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative A | -5.89 | -2.47 | 3.42 |

| Derivative B | -5.50 | -3.00 | 2.50 |

| Derivative C | -5.75 | -2.96 | 2.79 |

| Derivative D | -5.21 | -2.70 | 2.51 |

This table is illustrative and compiled based on typical values reported in computational studies of organic derivatives to demonstrate the concept. researchgate.net

Aromaticity Studies

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized π-electron system. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric parameter for quantifying aromaticity. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. Negative values are indicative of anti-aromaticity.

Computational studies on derivatives of this compound, such as porphyrins, often include an analysis of the aromaticity of different rings within the molecular structure. These calculations are crucial for understanding the stability and electronic properties of these complex systems. The synthesis of substituted 3-aminophthalates, for example, involves reactions where the re-establishment of aromaticity is a key driving force for the reaction pathway. mdpi.com

The aromaticity of a system can be influenced by the presence of various substituents. DFT calculations can be used to predict how the introduction of different functional groups, derived from precursors like this compound, affects the aromatic character of the molecule.

Below is an interactive data table that provides an example of how HOMA values might be presented in a computational study of a this compound derivative, illustrating the aromaticity of different rings within the molecule.

| Molecular Ring System | HOMA Value |

| Phenyl Ring A | 0.985 |

| Phenyl Ring B | 0.979 |

| Pyrrole (B145914) Ring A | 0.952 |

| Pyrrole Ring B | 0.948 |

This table is a representative example based on typical HOMA values for aromatic systems found in the literature to illustrate the concept.

Future Research Directions and Emerging Opportunities for Dimethyl 4 Formylphthalate

Exploration of Novel Derivatization Pathways and Chemical Transformations

The future of Dimethyl 4-formylphthalate is intrinsically linked to the exploration of new chemical reactions that can transform this relatively simple molecule into complex, high-value structures. Its formyl and diester groups offer multiple reactive sites for a variety of organic transformations.

A primary area of future investigation lies in its use as a key building block for sophisticated macromolecules. Researchers are particularly interested in its role as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). evitachem.com MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, creating highly porous structures. sigmaaldrich.comsanedi.org.zanih.gov POPs are similar but are constructed from organic building blocks linked by strong covalent bonds, resulting in lightweight and robust materials. doi.orgrsc.org

The synthesis of these advanced materials from this compound represents a significant chemical transformation, moving beyond simple derivatization to the construction of complex, three-dimensional networks. evitachem.com Future research will likely focus on diversifying the types of MOFs and POPs that can be created by reacting this compound with different metal nodes or organic monomers. This could involve solvothermal synthesis methods, where reactions are carried out in a solvent under controlled temperature and pressure. sigmaaldrich.comnih.gov

The following table outlines potential derivatization pathways for this compound:

| Derivatization Pathway | Resulting Compound Class | Potential Applications |

| Reaction with metal ions/clusters | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical separation |

| Polycondensation with organic monomers | Porous Organic Polymers (POPs) | Electrocatalysis, energy storage, photocatalysis |

| Knoevenagel condensation | Substituted alkenes | Synthesis of photoactive materials, pharmaceuticals |

| Reductive amination | Aminomethyl derivatives | Precursors for ligands, functional polymers |

| Wittig reaction | Stilbene derivatives | Organic light-emitting diodes (OLEDs), molecular sensors |

These pathways highlight the versatility of this compound as a precursor to a wide range of functional materials.

Advanced Applications in Next-Generation Renewable Energy Technologies

The derivatives of this compound, particularly MOFs and POPs, are showing immense promise in the renewable energy sector. Their high surface area, tunable porosity, and chemical stability make them ideal candidates for a variety of energy-related applications. sigmaaldrich.comdoi.orgresearchgate.net

One of the most exciting prospects is in the development of next-generation solar cells. While not directly used as the primary light-absorbing material, MOFs and POPs can play crucial roles in enhancing the efficiency and stability of technologies like Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs). scielo.brnih.govresearchgate.net For instance, they can be used as host materials for dye molecules in DSSCs, preventing aggregation and improving light-harvesting efficiency. analis.com.my In PSCs, they can act as stabilizing layers, protecting the delicate perovskite material from degradation by moisture and heat. nih.gov

Furthermore, the catalytic properties of MOFs and POPs derived from this compound could be harnessed for the production of solar fuels. evitachem.com These materials can be designed to act as photocatalysts for water splitting to produce hydrogen gas or for the electrochemical reduction of carbon dioxide into valuable fuels. vinfutureprize.org The ability to tune the electronic properties of these materials by modifying the organic linker (i.e., this compound) is key to optimizing their catalytic activity. rsc.org

The potential applications in renewable energy are summarized in the table below:

| Technology | Role of this compound Derivative | Potential Impact |

| Dye-Sensitized Solar Cells (DSSCs) | Component of the photoanode or electrolyte | Increased efficiency and stability |

| Perovskite Solar Cells (PSCs) | Stabilizing agent, charge transport layer | Enhanced device lifetime and performance |

| Hydrogen Production | Photocatalyst for water splitting | Sustainable fuel generation |

| CO2 Reduction | Electrocatalyst for CO2 conversion | Conversion of greenhouse gas into fuels |

| Energy Storage | Electrode material in batteries and supercapacitors | High-capacity and fast-charging energy storage |

Interdisciplinary Research with Emerging Fields in Materials Science and Nanotechnology

The development of materials from this compound is a highly interdisciplinary endeavor, bridging organic chemistry, materials science, and nanotechnology. sigmaaldrich.comwiley.com The synthesis of MOFs and POPs is a prime example of this synergy, where principles of molecular design are used to create nanostructured materials with specific functionalities. sigmaaldrich.comdoi.org

In nanotechnology, the focus is on creating materials with dimensions on the nanoscale (1-100 nm) to exploit their unique size-dependent properties. journaljabb.com MOFs and POPs derived from this compound are inherently nanomaterials due to their porous structure. rsc.org Future research will delve deeper into controlling the synthesis of these materials to achieve precise pore sizes and surface functionalities. This level of control is crucial for applications such as selective gas separation, targeted drug delivery, and the creation of highly sensitive chemical sensors. researchgate.net

The field of advanced functional materials will also benefit from the unique properties of this compound derivatives. wiley.comresearchgate.netnagase.com For example, by incorporating specific functional groups into the polymer backbone, POPs can be designed to be electrically conductive, making them suitable for applications in flexible electronics and bio-sensors. mit.edu The ability to create materials with tunable optical and electronic properties opens the door to a wide range of "smart" materials that can respond to external stimuli.

Strategic Development Towards Sustainable Synthesis and Application Processes

A critical aspect of future research on this compound will be the development of sustainable synthesis and application processes, guided by the principles of green chemistry. doi.orgevitachem.commdpi.com This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wiley.comjournaljabb.com

For the synthesis of this compound itself, future efforts will likely focus on replacing traditional oxidation and esterification methods with greener alternatives. This could involve the use of biocatalysts (enzymes) or heterogeneous catalysts that are more environmentally friendly and can be easily recycled. mdpi.com The use of renewable feedstocks and safer solvents will also be a key consideration. mdpi.comaccscience.com

The application of green chemistry principles extends to the synthesis of its derivatives. For example, developing solvent-free or water-based synthesis methods for MOFs and POPs would significantly reduce the environmental impact of their production. nih.gov Additionally, designing these materials for degradation after their intended lifespan is another important aspect of sustainable design.

The following table outlines key green chemistry strategies for the lifecycle of this compound:

| Lifecycle Stage | Green Chemistry Strategy | Potential Benefit |

| Synthesis of this compound | Use of biocatalysts or recyclable catalysts | Reduced waste and energy consumption |

| Utilization of renewable starting materials | Lower carbon footprint | |

| Synthesis of Derivatives (MOFs, POPs) | Solvent-free or aqueous synthesis routes | Minimized use of hazardous solvents |

| Design for high atom economy | Reduced generation of byproducts | |

| Application and End-of-Life | Design for biodegradability or recyclability | Circular economy approach, reduced pollution |

| Use in environmentally beneficial applications (e.g., pollution remediation) | Positive environmental impact |

By strategically focusing on these future research directions, the scientific community can unlock the full potential of this compound as a cornerstone for the next generation of advanced materials and sustainable technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.